molecular formula C31H23N3O3 B5091408 2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one

2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one

Cat. No.: B5091408
M. Wt: 485.5 g/mol
InChI Key: OXDZCCMIWYHKHU-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety fused with a quinazolinone structure, making it a unique and potentially bioactive molecule. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxoindole with benzylidene derivatives under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones .

Scientific Research Applications

2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(4-methoxyphenyl)quinazolin-4-one: Similar structure but with a different substitution pattern on the phenyl ring.

    1-Benzyl-2-oxoindole derivatives: Share the indole moiety but differ in the quinazolinone structure.

Uniqueness

2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O3/c1-37-28-18-10-9-17-27(28)34-29(32-25-15-7-5-14-23(25)31(34)36)19-24-22-13-6-8-16-26(22)33(30(24)35)20-21-11-3-2-4-12-21/h2-19H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZCCMIWYHKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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